5,6-Dimethoxynicotinic acid

Catalog No.
S731777
CAS No.
76470-34-3
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dimethoxynicotinic acid

CAS Number

76470-34-3

Product Name

5,6-Dimethoxynicotinic acid

IUPAC Name

5,6-dimethoxypyridine-3-carboxylic acid

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11)

InChI Key

DVPUSKADCOGLKP-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

Canonical SMILES

COC1=C(N=CC(=C1)C(=O)O)OC

Precursor in Drug Discovery:

5,6-Dimethoxynicotinic acid (DMNA) serves as a valuable precursor in the synthesis of various pharmaceutical compounds. Its chemical structure allows for modifications that can lead to the development of new drugs with diverse therapeutic applications. For instance, DMNA is a key starting material for the synthesis of rilpivirine, an antiretroviral medication used in the treatment of HIV/AIDS [].

Potential Therapeutic Agent:

Beyond its role as a precursor, DMNA itself has been explored for its potential therapeutic properties. Studies have investigated its effects on various biological processes, including:

  • Neurological disorders: DMNA has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, further research is necessary to determine its efficacy and safety in human applications.
  • Cancer: Some studies suggest that DMNA might possess anti-cancer properties. It has been observed to inhibit the growth and proliferation of certain cancer cell lines []. However, more research is required to understand the underlying mechanisms and potential clinical applications.

5,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 5 and 6 positions of the pyridine ring. Its molecular formula is C9H11NO4C_9H_{11}NO_4 and it has a molecular weight of approximately 197.19 g/mol. This compound is of interest in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities and applications.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy groups can direct electrophiles to ortho and para positions on the aromatic ring, allowing for further functionalization.

Research indicates that 5,6-Dimethoxynicotinic acid exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.
  • Neuroprotective Activity: Some studies suggest potential neuroprotective effects, possibly linked to its structural similarity to nicotinic compounds that interact with neurotransmitter systems.

Several methods are employed for synthesizing 5,6-Dimethoxynicotinic acid:

  • Direct Methoxylation: Using methanol in the presence of a strong acid catalyst to introduce methoxy groups onto nicotinic acid.
  • Functional Group Transformation: Starting from 5,6-dimethylpyridine derivatives, which can be oxidized or reacted with appropriate reagents to yield the desired compound.
  • Multi-step Synthesis: Involves several reactions starting from simpler pyridine derivatives, including halogenation and subsequent methoxy group introduction.

5,6-Dimethoxynicotinic acid has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting various conditions such as inflammation or neurodegenerative diseases.
  • Agricultural Chemicals: It may serve as a plant growth regulator or pesticide due to its biological activity.
  • Research: Utilized in studies exploring nicotinic receptor interactions and other biochemical pathways.

Studies investigating the interactions of 5,6-Dimethoxynicotinic acid with biological systems have highlighted its potential effects on:

  • Nicotinic Acetylcholine Receptors: Its structural similarity to other nicotinic compounds suggests it may modulate these receptors, influencing neurotransmission.
  • Enzymatic Pathways: Interaction with enzymes involved in metabolic pathways may elucidate its role in cellular processes and therapeutic applications.

5,6-Dimethoxynicotinic acid shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidPyridine ring with one carboxylic groupBasic structure without methoxy substitutions
6-Methylnicotinic AcidMethyl group at position 6Methyl substitution influences biological activity
5-Bromo-6-methylnicotinic AcidBromo group at position 5Halogenation alters reactivity and properties
5-Methoxynicotinic AcidSingle methoxy group at position 5Less sterically hindered compared to dimethoxy form

The presence of two methoxy groups in 5,6-Dimethoxynicotinic acid distinguishes it from these similar compounds by enhancing its lipophilicity and potentially altering its interaction with biological targets. This unique substitution pattern may contribute to its specific biological activities and applications in medicinal chemistry and agriculture.

XLogP3

0.7

Wikipedia

5,6-Dimethoxypyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

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